molecular formula C21H30N4O4S B2829995 N-(1-cyanocyclopentyl)-4-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide CAS No. 2094336-35-1

N-(1-cyanocyclopentyl)-4-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide

Cat. No.: B2829995
CAS No.: 2094336-35-1
M. Wt: 434.56
InChI Key: PAIACVJFFZPZFR-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-4-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structural features, which include a cyanocyclopentyl group, a hydroxybutan-2-yl piperazine moiety, and a sulfonylbenzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-4-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the cyanocyclopentyl intermediate: This step involves the reaction of cyclopentanone with cyanide sources under basic conditions to form the cyanocyclopentyl group.

    Synthesis of the hydroxybutan-2-yl piperazine: This intermediate is prepared by reacting 1-chlorobutan-2-ol with piperazine in the presence of a base.

    Coupling of intermediates: The final step involves coupling the cyanocyclopentyl intermediate with the hydroxybutan-2-yl piperazine and sulfonylbenzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions to ensure consistent product quality.

    Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-4-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the primary amine.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

N-(1-cyanocyclopentyl)-4-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Pharmacology: Studying its effects on biological systems to understand its pharmacokinetics and pharmacodynamics.

    Materials Science: Exploring its properties for use in advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-4-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide involves its interaction with specific molecular targets. The compound may:

    Bind to enzymes or receptors: Inhibiting or activating their function.

    Modulate signaling pathways: Affecting cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclopentyl)-4-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide: can be compared with other sulfonylbenzamide derivatives, such as:

Uniqueness

  • Structural Features : The presence of both a cyanocyclopentyl group and a hydroxybutan-2-yl piperazine moiety makes it unique compared to other sulfonylbenzamide derivatives.
  • Biological Activity : Its specific interactions with molecular targets may result in unique pharmacological profiles.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-4-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O4S/c1-2-18(15-26)24-11-13-25(14-12-24)30(28,29)19-7-5-17(6-8-19)20(27)23-21(16-22)9-3-4-10-21/h5-8,18,26H,2-4,9-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIACVJFFZPZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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